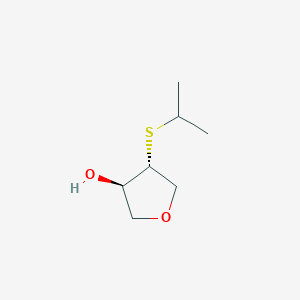
(3R,4R)-4-(propan-2-ylsulfanyl)oxolan-3-ol
Übersicht
Beschreibung
(3R,4R)-4-(propan-2-ylsulfanyl)oxolan-3-ol is a useful research compound. Its molecular formula is C7H14O2S and its molecular weight is 162.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis
The compound (3R,4R)-4-(propan-2-ylsulfanyl)oxolan-3-ol shows potential applications in catalysis and chemical synthesis. Deutsch, Martin, and Lieske (2007) explored the acid-catalyzed condensation of glycerol with various aldehydes and ketones to produce potential platform chemicals, including [1,3]dioxan-5-ols, which are valuable as precursors for 1,3-propanediol derivatives. This research highlights the role of similar compounds in the development of novel chemicals from renewable materials (Deutsch, Martin, & Lieske, 2007).
Heterocyclic Derivative Syntheses
Bacchi et al. (2005) reported on the catalytic reactions of 4-yn-1-ones to produce various heterocyclic derivatives, including dioxolane, under oxidative carbonylation conditions. These syntheses contribute to the development of compounds with potential pharmaceutical applications (Bacchi et al., 2005).
Multifunctional Ligands in Metal Complexes
The study by Basiak et al. (2015) used a similar compound, 1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol, as a multifunctional ligand in reactions with aluminum trialkyls. This research provides insight into the use of sulfur and nitrogen-containing compounds as ligands in metal complexes, which are relevant in catalysis and material science (Basiak et al., 2015).
Lipase-Catalyzed Synthesis and Antifungal Activity
Borowiecki and colleagues (2013) conducted a study on the chemoenzymatic synthesis of both enantiomers of 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol, demonstrating its potential in biocatalysis and its inhibitory activity against pathogenic fungi. This highlights the importance of similar sulfur-containing compounds in medicinal chemistry and enzymatic synthesis (Borowiecki, Fabisiak, & Ochal, 2013).
Eigenschaften
IUPAC Name |
(3R,4R)-4-propan-2-ylsulfanyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-5(2)10-7-4-9-3-6(7)8/h5-8H,3-4H2,1-2H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAVGDRSAXWKAB-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1COCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S[C@@H]1COC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


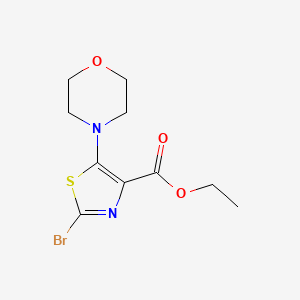

![6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1531454.png)
![4-[(Pyridin-3-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1531456.png)
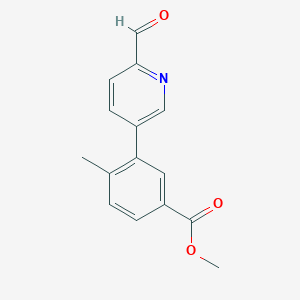
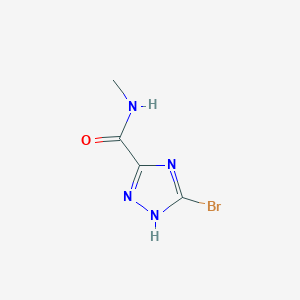
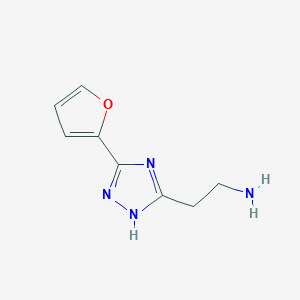




![5-Ethyl-3-(4-fluorophenyl)[1,2,4]triazolo[4,3-d][1,2,4]triazin-8(7H)-one](/img/structure/B1531467.png)
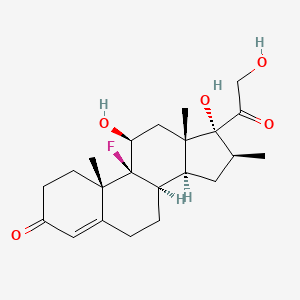
methanone](/img/structure/B1531474.png)
